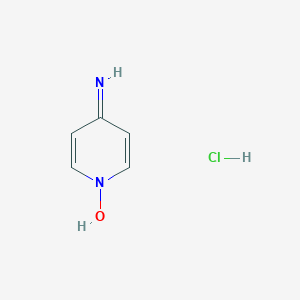

4-Aminopyridin-1-ium-1-olate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hydroxypyridin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYMQFBKNOARCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482722 | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433-03-0 | |

| Record name | NSC285114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminopyridin 1 Ium 1 Olate Hydrochloride

Synthetic Approaches to 4-Aminopyridine (B3432731) N-Oxide Precursors

The synthesis of the target hydrochloride salt begins with the preparation of its precursor, 4-aminopyridine N-oxide. This process typically involves two key stages: the formation of the pyridine (B92270) N-oxide core and the subsequent introduction of an amino group at the 4-position of the ring.

Oxidation Pathways for Pyridine N-Oxide Formation

The initial step in synthesizing the precursor is the N-oxidation of pyridine. This transformation can be achieved using a variety of oxidizing agents, which convert the tertiary amine of the pyridine ring into an N-oxide. acs.org This modification is crucial as it activates the pyridine ring for further functionalization. wikipedia.org

Several reagents and methods have been developed for this purpose. One of the most common and well-documented methods involves the use of peroxy acids, such as peracetic acid (formed from hydrogen peroxide and acetic acid) or m-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgtandfonline.com Other effective oxidizing systems include sodium perborate, potassium peroxymonosulfate (Oxone), and urea-hydrogen peroxide (UHP). tandfonline.comorganic-chemistry.org The choice of oxidant can depend on factors like substrate tolerance, reaction conditions, cost, and safety. tandfonline.com For instance, sodium percarbonate in the presence of rhenium-based catalysts provides an efficient route under mild conditions. organic-chemistry.org The oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been reported to give higher yields compared to other oxidants like 30% H2O2 in glacial acetic acid or sodium perborate monohydrate. arkat-usa.org

Below is a summary of common oxidation methods for pyridine N-oxide formation.

| Oxidizing Agent/System | Typical Conditions | Notes |

| Peracetic Acid (H₂O₂/Acetic Acid) | Maintained at 85°C during addition. orgsyn.org | A widely used and effective method. orgsyn.orgtandfonline.com |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, reflux for 3 hours. tandfonline.com | Reported to give high yields for substituted pyridines. arkat-usa.orgtandfonline.com |

| Sodium Perborate Monohydrate | Glacial acetic acid, heated at 60°C for 24 hours. tandfonline.com | A cheap and stable industrial oxidizing agent. tandfonline.com |

| Potassium Peroxymonosulfate (Oxone) | Water, acetone, phosphate buffer. tandfonline.com | The reaction is believed to proceed via a dioxirane intermediate. tandfonline.com |

| Urea-Hydrogen Peroxide (UHP) | Solid-state oxidation. organic-chemistry.org | A stable, inexpensive, and easily handled reagent. organic-chemistry.org |

| Sodium Percarbonate/Rhenium Catalyst | Mild reaction conditions. organic-chemistry.org | Provides excellent yields for tertiary nitrogen compounds. organic-chemistry.org |

| Perbenzoic Acid | Not specified. | One of the earliest methods reported for this synthesis. wikipedia.orgorgsyn.org |

Introduction of Amino Substituents onto the Pyridine Ring

Direct amination of the pyridine ring, particularly at the 4-position, is often challenging. galchimia.com Therefore, a multi-step indirect route starting from pyridine N-oxide is generally preferred. The N-oxide group activates the 4-position of the pyridine ring, making it susceptible to electrophilic substitution. wikipedia.org

The established pathway to introduce an amino group at the C-4 position involves:

Nitration: Pyridine N-oxide is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 4-nitropyridine (B72724) N-oxide. google.com

Reduction: The resulting 4-nitropyridine N-oxide is then subjected to reduction to convert the nitro group into an amino group, forming 4-aminopyridine N-oxide. This reduction is commonly achieved using iron powder in the presence of an acid, such as acetic acid or mineral acids like hydrochloric or sulfuric acid. semanticscholar.org The use of iron with 25-30% sulfuric acid has been noted to give better yields of the desired product compared to hydrochloric acid. semanticscholar.org

This two-step sequence is a reliable method for producing the key precursor, 4-aminopyridine N-oxide, which can then be converted to its hydrochloride salt. google.comsemanticscholar.org

| Step | Reagents | Intermediate/Product | Typical Yield |

| Oxidation | Pyridine, Peracetic Acid | Pyridine N-oxide | 78-83% orgsyn.org |

| Nitration | Pyridine N-oxide, Mixed Acid (HNO₃/H₂SO₄) | 4-Nitropyridine N-oxide | Not specified |

| Reduction | 4-Nitropyridine N-oxide, Iron/Sulfuric Acid | 4-Aminopyridine N-oxide | 85-90% (for 4-aminopyridine from the N-oxide) semanticscholar.org |

Preparation of 4-Aminopyridin-1-ium-1-olate Hydrochloride

Once 4-aminopyridine N-oxide is synthesized, it is converted into its hydrochloride salt. This is a standard procedure for improving the handling and solubility of amine-containing compounds.

Acid-Base Reactions for Hydrochloride Salt Formation

The formation of this compound is a straightforward acid-base reaction. 4-aminopyridine N-oxide is a basic compound due to the presence of the pyridine ring nitrogen and the exocyclic amino group. researchgate.net Although the N-oxide is significantly less basic than the parent pyridine, it can still be protonated to form isolable salts. wikipedia.org

The hydrochloride salt is prepared by treating a solution of 4-aminopyridine N-oxide with hydrochloric acid. The proton from HCl adds to the basic nitrogen atom of the pyridine ring. This reaction is typically carried out by introducing gaseous hydrogen chloride into a solution containing the N-oxide or by adding an aqueous solution of HCl. orgsyn.org The resulting salt precipitates from the solution and can be isolated by filtration.

Optimization of Reaction Parameters and Yields

Oxidation Step: Reaction parameters such as temperature and rate of addition of the oxidizing agent are critical. For instance, when using peracetic acid, the temperature is typically maintained at 85°C during the addition to ensure a controlled reaction. orgsyn.org

Reduction Step: The choice of acid in the reduction of 4-nitropyridine N-oxide can significantly impact the yield and byproduct formation. Studies have shown that replacing acetic acid with aqueous mineral acids can alter the product distribution, with sulfuric acid leading to better yields of the desired amine compared to hydrochloric acid. semanticscholar.org Minimizing the excess acid used is also a consideration to avoid potential hydrolysis of the amino group to a pyridone. semanticscholar.org

Salt Formation and Purification: The final step of hydrochloride formation is generally high-yielding. Optimization focuses on the purification of the final product. A common technique involves heating the crude hydrochloride salt under reflux with a suitable solvent, such as isopropyl alcohol, followed by cooling to induce crystallization. orgsyn.org This process removes impurities, such as residual acetic acid from the preceding steps, yielding colorless crystals of the purified salt. orgsyn.org

Investigation of Chemical Reactivity and Mechanistic Aspects

The chemical reactivity of 4-aminopyridine N-oxide and its hydrochloride salt is dictated by the electronic interplay between the electron-donating amino group and the dual nature of the N-oxide moiety, which can act as an electron donor. arkat-usa.org

The N-oxide functionality is known to direct electrophilic substitution to the 4-position, a property exploited in its synthesis. Conversely, it also facilitates nucleophilic substitution at the 2- and 4-positions, often after activation. For example, treatment of pyridine N-oxides with phosphorus oxychloride can lead to the formation of 2- and 4-chloropyridines. wikipedia.org Another documented reaction for pyridine N-oxides is cyanation, where a cyanide group is introduced onto the ring. The reaction of substituted pyridine N-oxides with cyanide ions in the presence of an acylating agent like dimethylcarbamoyl chloride typically yields the corresponding α-cyanopyridines. chem-soc.si

The presence of the amino group introduces its own set of reactivities. It has been reported that 4-aminopyridine N-oxide reacts with acid solutions to produce nitrous acid and ammonia gas. cymitquimica.com Furthermore, the kinetics of acetylation and diazotisation reactions of this compound have been studied, highlighting the reactivity of the amino group. cymitquimica.com The compound can also undergo deoxygenation, a common reaction for pyridine N-oxides, which would remove the N-oxide group to yield 4-aminopyridine. arkat-usa.org

Ring Opening Reactions and Transient Species (e.g., Ketenimines, Ketenes)

While specific studies detailing the ring-opening reactions of this compound to form transient species like ketenimines and ketenes are not extensively documented, the chemistry of pyridine N-oxides suggests this as a plausible transformation pathway under specific conditions, such as photolysis or thermolysis. The N-O bond in pyridine N-oxides can be cleaved, leading to the formation of reactive intermediates. For instance, the skeletal editing of pyridine N-oxides through a nitrogen to carbon single atom swap has been reported to proceed via a ring-opening mechanism to generate a sulfoxide intermediate. This transformation highlights the potential for the pyridine ring to undergo cleavage and rearrangement.

The generation of ketenimines from pyridine derivatives has been achieved through various synthetic routes, often involving multi-component reactions. These pyridine-stabilized ketenimine zwitterionic salts are versatile synthetic intermediates. Although direct evidence for the formation of ketenimines from this compound is scarce, the inherent reactivity of the pyridine N-oxide moiety suggests that such transformations could be explored under appropriate reaction conditions.

Nucleophilic Substitution Reactions Involving the Pyridine Moiety

The N-oxide group in this compound significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. This activation facilitates substitution reactions that are otherwise difficult to achieve with pyridine itself. The increased electron density on the oxygen atom can be donated into the ring through resonance, making the carbon atoms at the ortho and para positions more electrophilic.

A notable example of nucleophilic substitution is the displacement of a nitro group in 4-nitropyridine-N-oxide. The nitro group at the 4-position is readily replaced by various nucleophiles, providing a versatile method for the synthesis of 4-substituted pyridine derivatives. This reactivity is a cornerstone for introducing a wide range of functional groups onto the pyridine scaffold.

The direct amination of pyridines at the C4-position can be achieved through nucleophilic substitution of hydrogen, proceeding via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov This method underscores the susceptibility of the 4-position to nucleophilic attack, a characteristic enhanced by the N-oxide functionality.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Nitropyridine-N-oxide | Various Nucleophiles | 4-Substituted Pyridine-N-oxides | General Reactivity |

| Pyridine | Aqueous Ammonia | 4-Aminopyridine | nih.gov |

Electrophilic Aromatic Substitution on the Pyridine Ring System

The electronic nature of this compound also influences its reactivity towards electrophiles. The interplay between the electron-donating amino group and the N-oxide functionality directs the position of electrophilic attack. The reaction of 4-aminopyridine with oleum leads to the formation of 4-aminopyridinium-3-sulfonate, indicating that sulfonation occurs at the 3-position. nih.gov This suggests that the amino group's directing effect, favoring ortho and para positions, is modulated by the N-oxide group and the reaction conditions.

The reactivity of 4-aminopyridine with halogens and interhalogens has been studied, revealing complex reaction pathways that can lead to the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net For instance, the reaction with bromine can result in protonation followed by a bromination-dimerization process. acs.orgresearchgate.net These studies provide insight into the electrophilic substitution patterns of the 4-aminopyridine scaffold.

| Reagent | Product | Reference |

|---|---|---|

| Oleum | 4-Aminopyridinium-3-sulfonate | nih.gov |

| ICl, IBr, I2 | Charge-transfer complexes and ion pairs | acs.orgresearchgate.net |

| Br2 | Protonated species and brominated-dimerized products | acs.orgresearchgate.net |

Derivatization Studies and Analog Development

The versatile reactivity of this compound makes it a valuable scaffold for the development of new analogs with potentially interesting chemical and biological properties. Derivatization can be targeted at the amino group or the pyridine ring system, and the molecule can be incorporated into more complex structures.

The primary amino group of 4-aminopyridine and its N-oxide is a key site for functionalization.

Diazotization: The diazotization of 4-aminopyridine N-oxide has been studied, revealing that the reaction proceeds through the attack of the nitrous acidium ion on both the free and protonated amine. rsc.org The resulting diazonium salts are useful intermediates for introducing other functional groups. rsc.orgrsc.org For example, diazotization of 4-aminopyridine can lead to the formation of a diazonium chloride salt, which can then undergo coupling reactions. wjebio.com A one-step diazotization-iodination of aminopyridine N-oxides provides a general method for the synthesis of iodopyridine N-oxides. thieme-connect.com

Schiff Base Formation: The amino group readily condenses with aldehydes to form Schiff bases. semanticscholar.org This reaction is a common method for creating new derivatives with diverse structures and potential applications. mdpi.comresearchgate.nettaylorfrancis.com

Urea and Thiourea Derivatives: The reaction of 4-aminopyridine derivatives with isocyanates and isothiocyanates provides access to a wide range of urea and thiourea analogs. researchgate.netnih.govrsc.orgmdpi.com These functional groups are known to be important in medicinal chemistry.

Modification of the pyridine ring allows for the synthesis of a broad array of analogs.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Pyridine N-oxides can participate in such reactions, for example, in the C-H/C-H cross-coupling with five-membered heterocycles. rsc.org Chiral 4-aryl-pyridine-N-oxides have been synthesized via Suzuki-Miyaura coupling reactions. acs.org

Synthesis of Substituted Pyridines: The reduction of 4-nitropyridine-N-oxide is a common method for preparing 4-aminopyridine. semanticscholar.orgmdpi.org The reaction of 4-chloropyridine with primary and secondary amines yields substituted 4-aminopyridines. researchgate.net

While specific examples of this compound in the formation of complex hybrid materials are not widely reported, the structural features of this molecule make it a promising candidate for such applications. The pyridine nitrogen, the N-oxide oxygen, and the amino group can all act as potential coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The ability of pyridine N-oxides to act as ligands in metal complexes is well-established. arkat-usa.org The development of hybrid materials incorporating such functionalized pyridines is an active area of research, with potential applications in catalysis, gas storage, and materials science.

Advanced Spectroscopic Characterization of 4 Aminopyridin 1 Ium 1 Olate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds in solution. For 4-Aminopyridin-1-ium-1-olate hydrochloride, NMR provides critical information about the electronic environment of its hydrogen and carbon atoms.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine group protons. Due to the electron-withdrawing nature of the N-oxide group and the protonation at the oxygen atom, the pyridine (B92270) ring protons are expected to be deshielded and resonate at lower fields compared to those of the parent 4-aminopyridine (B3432731).

The protons on the pyridine ring, designated as H-2, H-6, H-3, and H-5, form an AA'BB' spin system. The protons ortho to the N-oxide group (H-2 and H-6) are expected to be the most deshielded due to the inductive and anisotropic effects of the N-O-H group. The protons meta to the N-oxide (H-3 and H-5) would appear at a relatively higher field. The amino group protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The proton on the hydroxyl group of the protonated N-oxide is also expected to be a broad, exchangeable signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | ~8.0 - 8.5 | d |

| H-3, H-5 | ~6.5 - 7.0 | d |

| -NH₂ | Variable (broad) | s |

| N-OH | Variable (broad) | s |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. The values are inferred from data for similar pyridine N-oxide derivatives.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the four unique carbon atoms of the pyridine ring. The carbon atom attached to the amino group (C-4) and the carbon atoms adjacent to the N-oxide group (C-2 and C-6) are of particular interest. The C-4 carbon, directly bonded to the electron-donating amino group, is expected to be shielded relative to the other ring carbons. Conversely, the C-2 and C-6 carbons, being in proximity to the electron-withdrawing N-oxide function, will be deshielded. The C-3 and C-5 carbons will have intermediate chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | ~140 - 145 |

| C-3, C-5 | ~110 - 115 |

| C-4 | ~150 - 155 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may differ.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons on the pyridine ring, confirming the connectivity between the H-2/H-6 and H-3/H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals (H-2/H-6, H-3/H-5) to their corresponding carbon signals (C-2/C-6, C-3/C-5).

These 2D NMR experiments, used in concert, provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and vibrational modes present in a molecule.

Fourier-Transform Infrared (FTIR) Spectral Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-N, N-O, and aromatic C-H and C=C/C=N bonds. The presence of the hydrochloride will influence the spectrum, particularly the vibrations associated with the protonated N-oxide and the amino group.

Characteristic Vibrational Modes and Functional Group Identification

The key vibrational modes expected in the IR and Raman spectra are summarized below. The formation of the hydrochloride salt, with protonation at the N-oxide oxygen, introduces a broad O-H stretching vibration and can also lead to hydrogen bonding with the chloride ion and the amino group, affecting their vibrational frequencies.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 2500 (broad) | From the protonated N-oxide (N-OH) |

| N-H Stretch | 3450 - 3250 | Asymmetric and symmetric stretching of the amino group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the pyridine ring C-H bonds |

| C=C and C=N Stretch | 1650 - 1450 | Aromatic ring stretching vibrations |

| N-H Bend | 1640 - 1590 | Scissoring vibration of the amino group |

| N-O Stretch | 1250 - 1150 | Stretching of the N-O bond, shifted due to protonation |

| C-N Stretch | 1350 - 1280 | Stretching of the C-NH₂ bond |

| C-H Out-of-Plane Bend | 900 - 700 | Bending vibrations of the pyridine ring C-H bonds |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

The Raman spectrum would complement the FTIR data. Typically, symmetric vibrations and those involving less polar bonds (like the aromatic ring stretches) give rise to strong Raman signals. The N-O stretching vibration is also expected to be Raman active.

Analysis of Hydrogen Bonding Networks via Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the complex network of hydrogen bonds within this compound. The structure of this compound, featuring N-H (amino), O-H (from the protonated N-oxide), and C-H groups as potential hydrogen bond donors, and the N-oxide oxygen and chloride ion as acceptors, allows for a variety of intra- and intermolecular interactions.

The presence and strength of hydrogen bonds cause distinct shifts in the vibrational frequencies of the involved functional groups. A hallmark of hydrogen bond formation is the change observed in the stretching modes of the donor group (e.g., N-H or O-H). acs.org Typically, the stretching frequency of a donor bond involved in a hydrogen bond shifts to a lower energy (a red shift), while its intensity increases. acs.org Conversely, the corresponding in-plane and out-of-plane bending modes often shift to higher frequencies (a blue shift). nih.gov

In the case of this compound, the interaction between the protonated N-oxide group (N+-OH) and the chloride anion (Cl-) is a primary site of strong hydrogen bonding. Studies on related pyridine N-oxide complexes with hydrochloric acid (PyO·HCl) have established correlations between the vibrational frequencies of the N-O stretching and pyridine ring modes and the geometry of the hydrogen bond. acs.orgresearchgate.net The formation of the N+-OH···Cl- hydrogen bond significantly perturbs the N-O bond, leading to noticeable changes in its characteristic vibrational signature.

Furthermore, the amino group (-NH₂) can participate in hydrogen bonding, either with the chloride ion or the N-oxide oxygen of a neighboring molecule. These N-H···Cl or N-H···O interactions would manifest as a red shift in the N-H stretching vibrations and a blue shift in the N-H bending vibrations. nih.gov The formation of dimeric or polymeric structures through these hydrogen bonds can be evaluated by simulating the vibrational spectra of such aggregates and comparing them to experimental data. nih.gov Temperature-controlled infrared spectroscopy can also be employed to analyze changes in hydrogen bonding during phase transitions, such as crystallization. nih.gov

Table 1: Expected Vibrational Shifts in this compound Due to Hydrogen Bonding

| Functional Group | Vibrational Mode | Expected Shift upon H-Bonding |

| N⁺-OH | O-H Stretch | Red Shift (Lower Frequency) |

| N⁺-OH | O-H Bend | Blue Shift (Higher Frequency) |

| N-O | N-O Stretch | Shift dependent on H-bond strength |

| -NH₂ | N-H Stretch | Red Shift (Lower Frequency) |

| -NH₂ | N-H Bend | Blue Shift (Higher Frequency) |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the pyridine N-oxide chromophore. The spectrum is primarily influenced by π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The π → π* transitions, which are typically high-intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the N-oxide group or the nitrogen of the amino group) to an antibonding π* orbital.

For the parent 4-aminopyridine N-oxide, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing N-oxide group (-N⁺-O⁻) creates an intramolecular charge-transfer (ICT) character. The UV spectra of related substituted pyridine N-oxides, such as 4-nitropyridine (B72724) N-oxide, have been studied extensively. researchgate.net These studies show that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the pyridine ring. researchgate.net In this compound, protonation of the N-oxide oxygen and the presence of the chloride counter-ion will further modulate the electronic structure and, consequently, the absorption spectrum compared to the neutral 4-aminopyridine N-oxide. The main absorption bands for related aminopyridines are typically found in the ultraviolet region. researchgate.net

Fluorescence and Luminescence Properties of Related Pyridinium (B92312) Olates

While specific fluorescence data for this compound is not widely reported, the luminescence properties of related pyridinium and pyridine-based compounds provide valuable context. Many pyridine derivatives exhibit fluorescence, and their emission characteristics are highly dependent on molecular structure, substitution patterns, and environmental factors. mdpi.comnih.gov

For instance, pyridinium salts have been shown to possess interesting photoluminescent properties, including aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state compared to in solution. researchgate.netosi.lv This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways. osi.lv The fluorescence of substituted pyridines can be tuned by altering substituents; electron-donating groups often cause red shifts (longer emission wavelengths), while electron-withdrawing groups can induce blue shifts (shorter emission wavelengths). mdpi.com The formation of pyridinium salts from neutral pyridine precursors can also significantly alter absorbance and emission spectra. researchgate.net Given its ionic nature and potential for strong intermolecular interactions, this compound could potentially exhibit solid-state luminescence.

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon is a direct consequence of differential solvation of the ground and excited electronic states of the molecule. The electronic spectrum of this compound is expected to be sensitive to the polarity and hydrogen-bonding properties of the solvent.

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments (such as Orbitrap or FT-ICR) measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of an ion's exact mass.

For this compound, the analysis would focus on the cationic component, [C₅H₇N₂O]⁺. The theoretical exact mass of this cation can be calculated by summing the precise masses of its constituent atoms (⁵C, ⁷H, ²N, ¹O). An experimental HRMS measurement of the molecular ion peak that matches this theoretical value to within a very small tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula. nih.gov This high mass accuracy helps to distinguish the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas). nih.gov Furthermore, the high resolution allows for the clear observation of the isotopic pattern, which must also match the theoretical distribution for the proposed formula, further increasing confidence in the identification. researchgate.net

Table 2: Theoretical Exact Mass for HRMS Confirmation

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [4-Aminopyridin-1-ium-1-olate]⁺ | [C₅H₇N₂O]⁺ | 111.0553 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. In the analysis of this compound, the protonated molecule of the core compound, 4-aminopyridine N-oxide ([M+H]⁺), is subjected to collision-induced dissociation (CID) to map its fragmentation pathways. The resulting data are crucial for confirming the molecular structure and identifying the compound in complex matrices.

The molecular formula for 4-aminopyridine N-oxide is C₅H₆N₂O, with a molecular weight of 110.11 g/mol . biosynth.comlgcstandards.com In positive ion electrospray mass spectrometry, this compound is readily observed as the protonated molecule, [C₅H₇N₂O]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton.

The fragmentation of pyridine N-oxides under CID conditions is well-characterized and typically involves specific neutral losses. researchgate.netresearchgate.net A primary and highly characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated precursor ion. researchgate.netresearchgate.net This is often observed as a prominent fragment ion, [M+H-O]⁺. Another significant fragmentation route reported for N-oxides is the elimination of a hydroxyl radical (•OH, 17 Da), which is also a key indicator of the N-oxide functionality. researchgate.net

Based on the established fragmentation patterns of similar pyridine N-oxide structures, a proposed fragmentation pathway for 4-aminopyridine N-oxide has been developed. The primary product ions are formed through the loss of key functional groups, providing definitive structural information.

The table below outlines the proposed major product ions resulting from the tandem mass spectrometry analysis of protonated 4-aminopyridine N-oxide.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 111.05 | 95.06 | 16 | [M+H-O]⁺ (Protonated 4-aminopyridine) |

| 111.05 | 94.05 | 17 | [M+H-•OH]⁺ (Radical cation) |

| 111.05 | 83.05 | 28 | [M+H-CO]⁺ |

| 95.06 | 68.05 | 27 | [C₄H₅N]⁺ (Loss of HCN from aminopyridine) |

This interactive data table summarizes the key fragmentation data for this compound.

The initial fragmentation of the precursor ion at m/z 111.05 is expected to yield a major product ion at m/z 95.06. This corresponds to the loss of an oxygen atom, resulting in the formation of the protonated 4-aminopyridine ion. nist.gov Further fragmentation of this ion can occur, such as the loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation pathway for aminopyridines, leading to a product ion at m/z 68.05.

The observation of a fragment at m/z 94.05, resulting from the loss of a hydroxyl radical, provides additional strong evidence for the N-oxide structure. The fragmentation pathway analysis, therefore, serves as a robust method for the structural confirmation of this compound.

Despite a comprehensive search for crystallographic data on this compound, no specific studies detailing its single-crystal X-ray diffraction analysis, unit cell parameters, molecular conformation, or polymorphism were found in the available scientific literature.

The search for detailed structural information, including bond lengths, torsion angles, and supramolecular assembly, for this particular compound did not yield any relevant results. Similarly, information regarding solvent-induced polymorphism and the impact of crystallization conditions on its solid-state forms is not available.

While crystallographic studies exist for related compounds, such as other salts of 4-aminopyridine, this information is not directly applicable to the specific hydrochloride salt requested. Therefore, the detailed analysis as outlined in the query cannot be provided at this time due to the absence of published research on the crystal structure of this compound.

Crystallographic Analysis and Solid State Structural Elucidation of 4 Aminopyridin 1 Ium 1 Olate Hydrochloride

Analysis of Intermolecular Interactions within the Crystal Lattice

The stability and packing of 4-Aminopyridin-1-ium-1-olate hydrochloride in the solid state are governed by a network of diverse intermolecular interactions. These non-covalent forces, ranging from strong hydrogen bonds to weaker contacts, collectively define the supramolecular architecture of the crystal. A detailed examination of these interactions provides valuable insights into the compound's solid-state behavior.

Classical Hydrogen Bonding Interactions (N-H…Cl, N-H…O, O-H…O, C-H…Cl)

At the time of this writing, specific experimental data from the crystallographic analysis of this compound, including precise bond lengths and angles for its hydrogen bonding network, are not publicly available in the searched scientific literature. However, based on the constituent functional groups of the molecule—an aminopyridinium cation and a chloride anion—a predictive analysis of the expected classical hydrogen bonds can be made.

The primary amine group (-NH2) and the protonated pyridine (B92270) nitrogen of the 4-Aminopyridin-1-ium cation are strong hydrogen bond donors. The chloride anion (Cl-) and the oxygen atom of the N-olate group are potent hydrogen bond acceptors. This configuration is expected to result in a robust network of hydrogen bonds.

Expected Hydrogen Bonding Interactions:

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected Characteristics |

| N (Amine) | H | Cl | N-H…Cl | A strong, charge-assisted hydrogen bond contributing significantly to lattice energy. |

| N (Amine) | H | O (N-olate) | N-H…O | A strong hydrogen bond that would play a crucial role in forming specific synthons. |

| O (Hydroxyl) | H | O (N-olate) | O-H…O | If any water molecules are present in the crystal lattice, they could bridge N-olate groups. |

| C (Pyridine) | H | Cl | C-H…Cl | Weaker hydrogen bonds that contribute to the overall packing efficiency. |

Cation-Anion Interactions and Charge-Assisted Hydrogen Bonds

The crystal structure of this compound is inherently ionic, consisting of the 4-Aminopyridin-1-ium cation and the chloride anion. The electrostatic attraction between these oppositely charged ions is a dominant force in the crystal lattice.

Beyond simple electrostatic attraction, these ionic charges significantly influence the hydrogen bonding network. Hydrogen bonds involving charged species, known as charge-assisted hydrogen bonds (CAHBs), are generally stronger than their neutral counterparts. In this crystal, the N-H…Cl and N-H…O interactions are examples of CAHBs, where the positive charge on the aminopyridinium cation enhances the acidity of the N-H protons, leading to stronger interactions with the anionic chloride and the partially negative oxygen atom. These robust interactions are fundamental to the stability of the crystalline framework.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the nature and extent of different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be invaluable. It would allow for the quantification of the relative contributions of the different types of hydrogen bonds (N-H…Cl, N-H…O, etc.) and other weaker contacts to the total crystal packing. The analysis would generate a 2D fingerprint plot, which provides a concise summary of all intermolecular contacts. For instance, the characteristic spikes in the fingerprint plot would correspond to the strong hydrogen bonds, while more diffuse regions would represent weaker van der Waals interactions. Without the experimental crystallographic data (CIF file), a specific Hirshfeld surface analysis cannot be performed at this time.

Theoretical and Computational Chemistry Approaches for 4 Aminopyridin 1 Ium 1 Olate Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods can determine the most stable three-dimensional arrangement of atoms and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry of molecules. This approach calculates the electron density to determine the energy of the system, and by finding the geometry that minimizes this energy, it identifies the most stable molecular structure.

Table 1: Hypothetical Optimized Geometric Parameters from a DFT Calculation

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-O1 | Data not available | C2-N1-C6 | Data not available |

| N1-C2 | Data not available | N1-C2-C3 | Data not available |

| C2-C3 | Data not available | C2-C3-C4 | Data not available |

| C3-C4 | Data not available | C3-C4-C5 | Data not available |

| C4-N2 | Data not available | C4-C5-C6 | Data not available |

| C4-C5 | Data not available | C5-C6-N1 | Data not available |

| C5-C6 | Data not in available | H-N2-H | Data not available |

Note: This table is illustrative. Specific values for 4-Aminopyridin-1-ium-1-olate hydrochloride require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

In a computational analysis of a related molecular structure, it was found that for a 4-aminopyridine (B3432731) N-oxide moiety, the HOMO electron densities are primarily located on this part of the molecule. sci-hub.se This suggests that the 4-aminopyridine N-oxide core is the main site for electrophilic attack. The LUMO, in contrast, was observed to be more delocalized across the entire molecule. sci-hub.se The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Indicates the region of the molecule most likely to donate electrons. |

| LUMO | Data not available | Indicates the region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Data not available | Relates to the chemical reactivity and kinetic stability of the molecule. |

Note: Specific energy values for this compound are not available in the reviewed literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Red regions on an ESP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, an ESP map would be expected to show a high negative potential around the oxygen atom of the N-olate group and the nitrogen of the amino group, making these sites potential centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amino group and the pyridinium (B92312) ring would exhibit positive potential. Detailed ESP maps for this specific compound are not currently available in the public domain.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the identification and structural elucidation of compounds.

Computational NMR Chemical Shift Prediction

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These predicted shifts, when compared with experimental data, can confirm the proposed structure of the compound.

There are no specific published computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound. Such a study would provide valuable information for characterizing the electronic environment of each nucleus in the molecule.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| C2 | - | - | Data not available | Data not available |

| H2 | Data not available | Data not available | - | - |

| C3 | - | - | Data not available | Data not available |

| H3 | Data not available | Data not available | - | - |

| C4 | - | - | Data not available | Data not available |

| NH₂ | Data not available | Data not available | - | - |

| C5 | - | - | Data not available | Data not available |

| H5 | Data not available | Data not available | - | - |

| C6 | - | - | Data not available | Data not available |

| H6 | Data not available | Data not available | - | - |

Note: This table illustrates the type of data that would be obtained from a computational NMR study. No such data has been found for this compound.

Theoretical Vibrational Frequencies and Assignments

Computational chemistry can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. By analyzing the nature of these vibrations, each calculated frequency can be assigned to a specific molecular motion, such as a bond stretch or a bend. This aids in the interpretation of experimental vibrational spectra.

A computational study of the vibrational frequencies of this compound would allow for the assignment of characteristic peaks, such as the N-O stretching vibration, the N-H stretching and bending vibrations of the amino group, and the various C-C and C-N stretching modes within the aromatic ring. However, specific theoretical vibrational frequency data for this compound are not available in the literature reviewed.

Table 4: Representative Theoretical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| Data not available | N-O stretch |

| Data not available | Asymmetric NH₂ stretch |

| Data not available | Symmetric NH₂ stretch |

| Data not available | C=C/C=N ring stretch |

| Data not available | NH₂ scissoring |

Note: The data in this table is for illustrative purposes only, as specific computational results for this compound were not found.

Simulated UV-Vis Spectra

The electronic transitions of this compound can be predicted and analyzed using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Simulations for molecules structurally related to this compound, such as other pyridine (B92270) N-oxide derivatives, have been performed using various functionals and basis sets within the TD-DFT framework. For instance, calculations on similar aromatic N-oxides often employ functionals like B3LYP combined with a basis set such as 6-31G* or higher to achieve a reasonable correlation between calculated and experimental spectra. The choice of the computational model is crucial for accuracy. nih.gov

A simulated UV-Vis spectrum for this compound would likely reveal π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, would originate from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, generally of lower energy, would involve the excitation of a non-bonding electron, for example, from the oxygen of the N-olate group, to an antibonding π* orbital. The protonation of the N-olate group to form the 1-ium-1-olate and the presence of the hydrochloride counter-ion would be expected to influence the positions and intensities of these absorption bands compared to the neutral 4-aminopyridine N-oxide. The solvent environment also plays a critical role and can be modeled using implicit or explicit solvent models in the calculations.

A hypothetical table of simulated UV-Vis data for this compound, based on typical results for similar compounds, is presented below.

Table 1: Hypothetical Simulated UV-Vis Spectral Data for this compound This table is illustrative and based on general knowledge of similar compounds, as specific published data for this exact molecule is not available.

| Calculated Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Predominant Character |

|---|---|---|---|

| S0 → S1 | 280 | 0.15 | n → π* |

| S0 → S2 | 245 | 0.65 | π → π* |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential reaction pathways of a molecule, identifying key intermediates, and characterizing the high-energy transition states that connect them.

Computational Elucidation of Reaction Pathways

For this compound, computational methods can elucidate various potential reactions, such as electrophilic or nucleophilic substitution on the pyridine ring, or reactions involving the N-olate group. Density Functional Theory (DFT) is a common method for exploring these pathways. By calculating the geometries and energies of reactants, products, and all conceivable intermediates, a detailed map of the reaction landscape can be constructed. For example, studies on the reactivity of pyridine N-oxides have shown that they can undergo reactions with various electrophiles and nucleophiles, and computational models can predict the regioselectivity of these reactions. nih.gov The protonated state of the N-olate in the hydrochloride salt would significantly alter its reactivity profile compared to the neutral N-oxide.

Energy Profiles of Chemical Transformations

Once the stationary points on a potential energy surface (reactants, intermediates, products, and transition states) have been located, an energy profile for a specific chemical transformation can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate. The height of the energy barrier, known as the activation energy, can be determined from the difference in energy between the reactants and the transition state. This value is crucial for predicting the rate of a reaction. For instance, in a hypothetical electrophilic substitution reaction on the pyridine ring, the energy profile would show the relative energies of the starting material, the sigma complex (an intermediate), and the final product, as well as the transition states connecting them.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound This table is illustrative. The values represent a hypothetical reaction pathway.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for describing static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Solution-Phase Behavior

In the solution phase, MD simulations can model the interactions between this compound and solvent molecules, typically water. These simulations can reveal details about the solvation shell around the ion pair, including the number of water molecules, their orientation, and the average residence time in the first solvation shell. Hydrogen bonding between the amino group, the N-olate oxygen, and water molecules would be a key feature to analyze. Such simulations have been performed for similar molecules like trimethylamine-N-oxide to understand its hydration structure. rsc.org The simulations would also describe the diffusion of the 4-aminopyridin-1-ium cation and the chloride anion in the solution.

Solid-State Dynamics and Lattice Vibrations

In the solid state, MD simulations can be used to study the dynamics of the crystal lattice. These simulations can predict and analyze the vibrational modes of the crystal, which can be compared with experimental techniques like Raman and infrared spectroscopy. The simulations can also provide information on the thermal motion of the ions within the crystal lattice and can be used to study phase transitions. For related systems, solid-state NMR combined with computational modeling has been used to understand the hydrogen bonding networks in the crystal structure of amidopyridine N-oxides. researchgate.net For this compound, these simulations would help in understanding the stability of the crystal packing and the nature of the intermolecular interactions, including hydrogen bonds and electrostatic interactions, that hold the crystal together.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminopyridine N-oxide |

| Trimethylamine-N-oxide |

Molecular Docking Studies in Non-Biological Contexts

While molecular docking is predominantly associated with drug discovery and biological systems, its principles are also applied in supramolecular chemistry to understand and predict the interactions between a guest molecule (ligand) and a non-biological host system. For this compound, such studies would explore its binding affinity and orientation within the cavities or on the surfaces of synthetic host molecules like cyclodextrins, calixarenes, or other custom-designed molecular receptors. These investigations are crucial for the rational design of sensors, transport systems, and new materials based on molecular recognition.

Ligand-Host Interactions in Supramolecular Assemblies

The formation of supramolecular assemblies is driven by a variety of non-covalent interactions between the host and the guest molecule. In the case of this compound, the aminopyridinium cation is a key player in establishing these connections. The protonated nitrogen of the pyridine ring and the amino group are strong hydrogen bond donors, while the N-olate group can act as a hydrogen bond acceptor. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems within the host structure. The chloride anion, in turn, plays a crucial role in mediating interactions, often forming hydrogen bonds with the host or the cation itself.

Studies on related aminopyridinium salts and pyridine N-oxide complexes provide valuable insights into the types of interactions that govern the formation of their supramolecular structures. For instance, the crystal structure of 4-aminopyridinium (B8673708) azide (B81097) with a 4-aminopyridine solvate reveals an extensive three-dimensional network consolidated by N—H···N hydrogen bonds. researchgate.net Similarly, research on 4-aminopyridinium thiocyanate (B1210189) in the presence of 4-aminopyridine has shown the formation of two interpenetrating three-dimensional nets linked by N—H···N and N—H···S hydrogen bonds, as well as π–π interactions between the pyridine rings. nih.gov These examples underscore the propensity of the 4-aminopyridinium moiety to form robust, well-defined supramolecular architectures through a combination of strong and weak non-covalent forces.

The N-oxide functionality is also known to be a significant contributor to supramolecular assembly. In a study of pyridine N-oxide-silver(I) complexes, the N-O group was found to be crucial for gelation, highlighting its strong coordinating ability. researchgate.net Computational and spectroscopic studies of pyridine-N-oxide with water have further detailed the hydrogen bonding capabilities of the N-olate group. 210.212.36

The following table summarizes key intermolecular interactions observed in the crystal structures of related aminopyridinium compounds, which are indicative of the potential interactions for this compound in a host-guest context.

| Compound/System | Interacting Moieties | Type of Interaction | Significance in Supramolecular Assembly |

| 4-Aminopyridinium azide · 4-aminopyridine | 4-Aminopyridinium cation, Azide anion, 4-Aminopyridine molecule | N—H···N Hydrogen Bonds | Formation of a 3D hydrogen-bonding network. researchgate.net |

| 4-Aminopyridinium thiocyanate · 4-aminopyridine | 4-Aminopyridinium cation, Thiocyanate anion, 4-Aminopyridine molecule | N—H···N, N—H···S Hydrogen Bonds, π–π Stacking | Creation of interpenetrating 3D networks. nih.gov |

| 2-Aminopyridine (B139424) Dimer (Computational) | Two 2-Aminopyridine molecules | N—H···N Hydrogen Bonds | Dimer formation and spectral shifts. researchgate.net |

| Pyridine N-Oxide with Water (Computational) | Pyridine N-Oxide, Water | O···H-O Hydrogen Bonds | Understanding of solvation and hydrogen bonding potential. 210.212.36 |

Computational Analysis of Intermolecular Binding Modes

Energy decomposition analysis (EDA) is a particularly useful computational technique that partitions the total interaction energy into physically meaningful components. For example, in a study of 2-aminopyridine dimers, EDA was used to separate the interaction energy into electrostatic, Pauli repulsion, orbital, and dispersion components, providing a detailed picture of the forces driving dimerization. researchgate.net A similar approach for this compound complexed with a host molecule would elucidate the nature of the binding.

Hirshfeld surface analysis is another valuable computational tool that visually represents intermolecular contacts in a crystal structure. It can be used to identify and quantify different types of interactions. For example, in the crystal of 4-aminopyridinium thiocyanate, Hirshfeld surface analysis showed that H···H, C···H/H···C, S···H/H···S, and N···H/H···N interactions were the most significant contributors to the crystal packing. nih.gov This method could be applied to predict how this compound would pack within a host's binding site.

The following table presents a hypothetical breakdown of interaction energies for a modeled complex between 4-Aminopyridin-1-ium-1-olate and a generic host molecule, based on findings for similar systems. The values are illustrative and would need to be determined by specific quantum chemical calculations.

| Interaction Component | Description | Hypothetical Energy Contribution (kcal/mol) |

| Electrostatic Interaction | Attraction/repulsion between the static charge distributions of the host and guest. | -15 to -25 |

| Pauli Repulsion | Short-range repulsion due to the overlap of electron clouds. | +20 to +30 |

| Orbital Interaction (Charge Transfer) | Stabilization from the mixing of occupied and unoccupied orbitals of the host and guest. | -5 to -10 |

| Dispersion Interaction | Attraction arising from correlated electron fluctuations (van der Waals forces). | -10 to -15 |

| Total Interaction Energy | Sum of all attractive and repulsive components. | -10 to -20 |

Advanced Analytical Methodologies for Purity and Structural Integrity Assessment of 4 Aminopyridin 1 Ium 1 Olate Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of active pharmaceutical ingredients. For 4-Aminopyridin-1-ium-1-olate hydrochloride, which is the salt of the polar compound 4-Aminopyridine (B3432731) N-Oxide, specific HPLC methods are developed to ensure accurate quantification and separation from potential impurities and degradation products. nih.govcjhp-online.ca

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to non-polar compounds. In the case of this compound, a C18 stationary phase is typically employed. nih.gov The method's development focuses on optimizing the mobile phase composition—usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol—to achieve adequate retention and sharp, symmetrical peaks. nih.govnih.gov UV detection is commonly used, with the wavelength set to a maximum absorbance of the chromophore in the pyridine (B92270) ring, such as 245 nm or 263 nm. nih.govnih.gov Stability-indicating methods are designed to separate the main compound from all potential process-related impurities and degradation products, proving the method's specificity. nih.govcjhp-online.ca

Table 1: Typical RP-HPLC Method Parameters for Aminopyridine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for separation. |

| Mobile Phase | Acetonitrile:Methanol:Aqueous Buffer | Organic modifiers control elution strength; buffer controls pH. nih.gov |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |

| Detection | UV at 245 nm or 263 nm | Wavelength of maximum absorbance for sensitive detection. nih.govnih.gov |

| Temperature | 25-30 °C | Maintains consistent retention times and peak shapes. |

| Internal Standard | 3,4-Diaminopyridine | Used for accurate quantification in complex matrices. nih.gov |

For highly polar compounds that show poor retention on traditional reversed-phase columns, ion-pair chromatography offers an effective alternative. This technique adds an ion-pairing reagent to the mobile phase, which has a charge opposite to the analyte. thermofisher.com For the cationic 4-Aminopyridin-1-ium species, an anionic ion-pairing reagent such as an alkylsulfonate (e.g., sodium heptanesulfonate) is used. nih.gov The reagent forms a neutral ion pair with the analyte, which then has increased hydrophobicity and can be retained and separated on a reversed-phase column. nih.govtcichemicals.com The concentration of the ion-pairing reagent and the organic solvent in the mobile phase are critical parameters for controlling retention. thermofisher.com

Table 2: Example Ion-Pair Chromatography Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 | Neutral stationary phase interacts with the hydrophobic part of the ion pair. nih.gov |

| Mobile Phase | Acetonitrile/Water with ion-pairing agents | Acetonitrile acts as the organic modifier. nih.gov |

| Ion-Pair Reagents | Tetrabutylammonium iodide and Sodium heptanesulfonate | Form a neutral complex with the analyte to enhance retention. nih.gov |

| Buffer | pH 3.0 | Maintains a consistent charge on the analyte and ion-pairing reagent. nih.gov |

| Detection | UV at 263 nm | Optimal wavelength for detecting the aminopyridine chromophore. nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (sub-2 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. waters.com When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both quantification and structural confirmation. UPLC-MS is particularly valuable for identifying unknown impurities and confirming the structural integrity of this compound.

The UPLC system provides rapid separation, while the mass spectrometer serves as a highly specific and sensitive detector. researchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming the protonated molecule [M+H]⁺. For 4-Aminopyridin-1-ium-1-olate, the expected mass would correspond to the neutral 4-Aminopyridine N-oxide (C₅H₆N₂O, molecular weight 110.11). lgcstandards.comscbt.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that confirms the identity of the compound and helps in the characterization of metabolites or degradation products. researchgate.net

Table 3: Illustrative UPLC-MS Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Small particle size for high-resolution, fast separations. waters.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase promotes ionization for MS detection. |

| Gradient | Linear gradient from 5% to 95% B | Elutes compounds with a wide range of polarities. |

| Ionization Mode | ESI Positive | Efficiently ionizes the basic pyridine nitrogen. |

| MS Detection | Full Scan & Multiple Reaction Monitoring (MRM) | Full scan detects all ions; MRM provides high selectivity and sensitivity for quantification. waters.com |

| Parent Ion (m/z) | 111.1 (for [C₅H₆N₂O+H]⁺) | Corresponds to the protonated molecule of 4-Aminopyridine N-oxide. |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions

Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its solid-state properties, purity, and thermal stability. mt.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com A DSC thermogram of a pure, crystalline compound will show a sharp, single endothermic peak at its melting point. The presence of impurities typically causes a depression and broadening of the melting peak, making DSC a useful tool for purity screening. It can also detect phase transitions, such as changes in crystalline form (polymorphism), which are critical for pharmaceutical stability. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time. A TGA curve provides information on the thermal stability and decomposition profile of the compound. researchgate.nettubitak.gov.tr For a hydrated or solvated salt, TGA can quantify the amount of water or residual solvent present by identifying mass loss at temperatures below the decomposition point. The onset of significant mass loss at higher temperatures indicates the point of thermal decomposition.

Table 5: Representative Thermal Analysis Data

| Technique | Measurement | Typical Finding for this compound |

|---|---|---|

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating the melting temperature. |

| DSC | Enthalpy of Fusion (ΔH) | Energy required to melt the solid, related to crystallinity. |

| TGA | Mass Loss (Volatiles) | Potential mass loss corresponding to water or residual solvent at T < 120 °C. |

| TGA | Decomposition Temp (Tₔ) | Onset temperature of major mass loss, indicating thermal stability. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminopyridine N-oxide |

| 4-Aminopyridine |

| Acetonitrile |

| 3,4-Diaminopyridine |

| Dimethyl sulfone |

| Formic Acid |

| Maleic acid |

| Methanol |

| Sodium heptanesulfonate |

Future Directions and Emerging Research Avenues for 4 Aminopyridin 1 Ium 1 Olate Hydrochloride

Development of Novel and Sustainable Synthetic Strategies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and the development of energy-efficient processes. For 4-Aminopyridin-1-ium-1-olate hydrochloride, future research will likely focus on moving beyond traditional oxidation methods which can involve harsh reagents.

Key areas of development include:

Catalytic N-oxidation: Research into more efficient and environmentally benign catalytic systems for the N-oxidation of the parent pyridine (B92270) is a primary focus. The use of heterogeneous catalysts, such as titanium silicalite (TS-1) in continuous flow reactors, presents a safer and more efficient alternative to batch processes. organic-chemistry.org

Green Oxidants: The adoption of greener oxidants is a critical avenue. Sodium percarbonate and urea-hydrogen peroxide (UHP) are promising, solid-state oxidants that are inexpensive, stable, and easy to handle. organic-chemistry.org Their use can significantly reduce the generation of hazardous waste compared to traditional peroxy acids. organic-chemistry.org A patent has described a process for synthesizing pyridine-N-oxides using m-chloroperoxybenzoic acid in dichloromethane, which simplifies purification and is suitable for large-scale production. google.com

Solvent-Free Synthesis: The development of solvent- and halide-free synthetic methods represents a significant step towards sustainability. For instance, a novel approach for the C–H functionalization of pyridine N-oxides has been developed that proceeds without a solvent, offering an atom-economical route to substituted pyridines. rsc.org

| Synthetic Approach | Key Features & Advantages | Relevant Compounds |

| Catalytic N-oxidation | Utilizes catalysts like titanium silicalite (TS-1) for higher efficiency and safety in flow processes. organic-chemistry.org | Pyridine, Pyridine N-oxides |

| Green Oxidants | Employs environmentally friendly oxidants such as sodium percarbonate and urea-hydrogen peroxide (UHP). organic-chemistry.org | Aromatic aldehydes, Iodoarenes, Azines |

| Solvent-Free Synthesis | Atom-economical methods that avoid the use of solvents, reducing waste and environmental impact. rsc.org | Pyridine N-oxides, Dialkylcyanamides |

Exploration of Advanced Functional Materials Based on Pyridinium (B92312) Olates

The unique electronic and structural properties of pyridinium olates make them attractive building blocks for the creation of advanced functional materials. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the olate oxygen) within the 4-aminopyridin-1-ium-1-olate structure offers intriguing possibilities for designing materials with novel properties.

Future research in this area may include:

Organic Electronics: The inherent dipole moment of the N-oxide group, combined with the electronic nature of the aminopyridine ring, could be exploited in the design of organic semiconductors, nonlinear optical materials, and components for organic light-emitting diodes (OLEDs).

Polymer Chemistry: Incorporation of the 4-aminopyridin-1-ium-1-olate moiety into polymer backbones or as pendant groups could lead to the development of functional polymers with applications in sensing, drug delivery, and catalysis.

Ionic Liquids: Pyridinium salts are a well-established class of ionic liquids. rsc.org Investigating the properties of ionic liquids based on the 4-aminopyridin-1-ium cation could open up new applications in electrochemistry and as green reaction media.

| Material Class | Potential Application | Key Structural Feature |

| Organic Electronics | Semiconductors, OLEDs | Dipole moment of the N-oxide group |

| Functional Polymers | Sensing, Drug Delivery | Reactive amino and olate groups |

| Ionic Liquids | Green Solvents, Electrochemistry | Charged pyridinium core |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, functional structures through non-covalent interactions is the cornerstone of supramolecular chemistry. This compound is a prime candidate for exploration in this field due to its capacity for hydrogen bonding and electrostatic interactions.

Emerging research avenues include:

Crystal Engineering: The directional hydrogen bonding capabilities of the amino and olate groups can be harnessed to design and construct novel crystalline architectures with tailored properties, such as inclusion compounds and porous materials. Pyridine N-oxides have been used as co-formers in the development of drug cocrystals. mdpi.com

Supramolecular Gels: The self-assembly of pyridyl-N-oxide amides has been shown to form stimuli-responsive supramolecular gels. mdpi.com The presence of coordinating and hydrogen-bonding groups makes these compounds ideal for creating metal-based supramolecular gels. mdpi.com Research has shown that pyridine N-oxides with electron-donating groups can selectively form gels with silver(I) trifluoroacetate, demonstrating significant mechanical strength. researchgate.net

Rotaxanes and Catenanes: Pyridine-N-oxides have been utilized as templates for the synthesis of interlocked molecules like rotaxanes, where the N-oxide oxygen acts as a hydrogen bond acceptor. rsc.org The synthesis of a pyridine-N-oxide containing rotaxane has been achieved, highlighting the potential for creating complex molecular machines. rsc.org

| Supramolecular Structure | Driving Interactions | Potential Application |

| Crystalline Architectures | Hydrogen bonding, π-π stacking | Porous materials, Guest inclusion |

| Supramolecular Gels | Hydrogen bonding, Metal coordination | Stimuli-responsive materials, Soft robotics |

| Rotaxanes | Hydrogen bonding, Templating | Molecular switches, Drug delivery systems |

Application in Catalysis Research and Green Chemistry Initiatives

Pyridine N-oxides and their derivatives have emerged as versatile catalysts and ligands in a variety of organic transformations. The electronic properties of this compound suggest its potential utility in several catalytic applications aligned with green chemistry principles.

Future research directions are likely to involve:

Organocatalysis: Pyridine N-oxides are effective Lewis basic organocatalysts that can activate silicon-based reagents in reactions such as allylation and ring-opening of epoxides. researchgate.net The development of chiral versions of these catalysts is an active area of research for asymmetric synthesis. researchgate.netacs.org The nucleophilic ability of the oxygen in pyridine-N-oxide is often higher than that of the nitrogen in the corresponding pyridine. acs.org

Ligands for Metal Catalysis: The N-oxide moiety can coordinate to metal centers, and the amino group provides an additional site for modification or interaction. This dual functionality could be exploited to create novel ligands for a range of metal-catalyzed cross-coupling and oxidation reactions.

Photoredox Catalysis: Pyridine N-oxides can be involved in photoredox catalytic cycles. For instance, they have been used in the photoredox-catalyzed carbohydroxylation and aminohydroxylation of α-olefins, where the pyridine N-oxy radical is generated via single-electron oxidation. acs.org

| Catalysis Type | Role of Pyridinium Olate | Example Reaction |

| Organocatalysis | Lewis basic activation of reagents | Asymmetric allylation, Silylation of alcohols |

| Metal Catalysis | Ligand for metal centers | Cross-coupling reactions, Oxidation reactions |

| Photoredox Catalysis | Generation of radical intermediates | Carbohydroxylation of olefins |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Aminopyridin-1-ium-1-olate hydrochloride, and how can reaction conditions be optimized for purity?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions between pyridine derivatives and hydroxylamine, followed by hydrochlorination. Key solvents include methanol or tetrahydrofuran (THF), with catalysts like HCl or Lewis acids (e.g., ZnCl₂). Optimize purity by controlling reaction temperature (60–80°C) and using recrystallization with ethanol/water mixtures .

- Data Note : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates. Final purity (>95%) can be confirmed by elemental analysis and NMR spectroscopy .

Q. How can researchers characterize the molecular structure and hydrogen bonding patterns of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure. For hydrogen bonding analysis, employ graph set notation (as per Etter’s rules) to classify motifs like or . Software like SHELXL (for refinement) and Mercury (for visualization) are critical .

- Data Note : Anisotropic displacement parameters (ADPs) from SCXRD reveal thermal motion, while hydrogen bond distances (e.g., N–H···O or O–H···Cl) should fall within 2.6–3.2 Å for strong interactions .

Q. What safety protocols are essential for handling this compound in the laboratory?